N-(2-phenoxyethyl)thiophene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenoxyethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(12-7-4-10-17-12)14-8-9-16-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLQLFAMGITLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of N 2 Phenoxyethyl Thiophene 2 Carboxamide
Strategic Retrosynthesis of the N-(2-phenoxyethyl)thiophene-2-carboxamide Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available precursors. The most logical disconnection for this compound is at the amide bond (C-N bond), as this is one of the most reliable bond formations in organic synthesis. youtube.comlibretexts.org
This primary disconnection yields two key synthons: thiophene-2-carboxylic acid (I) and 2-phenoxyethylamine (B128699) (II) . These precursors represent the two major fragments of the target molecule.
A further retrosynthetic step can be applied to the 2-phenoxyethylamine (II) precursor. Disconnecting the ether linkage (C-O bond) via the principles of the Williamson ether synthesis leads to phenol (B47542) (III) and a two-carbon amino-synthon such as 2-chloroethylamine (B1212225) (IV) or a suitable equivalent. wikipedia.orgmasterorganicchemistry.com
This analysis suggests a convergent synthetic strategy where the thiophene (B33073) carboxylic acid and the phenoxyethylamine side chain are prepared separately and then coupled in a final amidation step.
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be efficiently achieved by preparing the two primary building blocks, thiophene-2-carboxylic acid and 2-phenoxyethylamine, and then joining them.
The formation of the amide bond is the crucial step in coupling the two core fragments. Several standard methods can be employed, primarily involving the activation of the carboxylic acid group of thiophene-2-carboxylic acid to facilitate nucleophilic attack by the primary amine of 2-phenoxyethylamine. libretexts.orgnih.gov
One common approach is the conversion of the carboxylic acid to a more reactive thiophene-2-carbonyl chloride . This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting acyl chloride reacts readily with 2-phenoxyethylamine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. researchgate.net
Alternatively, direct coupling of the carboxylic acid and amine can be achieved using a variety of peptide coupling reagents. These reagents activate the carboxylic acid in situ to form a reactive intermediate. This approach avoids the need to isolate the often-sensitive acyl chloride. nih.gov
Below is a table comparing common amidation methodologies applicable to this synthesis.
| Activation Method | Reagents | Typical Conditions | Notes |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Reflux in an inert solvent (e.g., DCM, Toluene), followed by addition of amine and a base. | Highly effective, but requires handling of corrosive reagents and isolation of the acyl chloride intermediate. mdpi.com |
| Carbodiimide Coupling | EDC, DCC | DCM or DMF solvent, often with an additive like DMAP or HOBt at room temperature. | Widely used due to mild conditions and high efficiency. DCC can lead to dicyclohexylurea byproduct, which may be difficult to remove. EDC is often preferred for its water-soluble urea (B33335) byproduct. mdpi.com |
| Boronic Acid Catalysis | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Ambient temperature in the presence of molecular sieves. | A catalytic method that offers mild conditions and high functional group tolerance for a broad range of acids and amines. organic-chemistry.org |
| Titanium(IV) Chloride | TiCl₄ | Pyridine solvent, heated (e.g., 85 °C). | A one-pot method for direct condensation that is effective for a wide range of substrates. nih.gov |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DCC: N,N'-Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, HOBt: Hydroxybenzotriazole, DCM: Dichloromethane, DMF: Dimethylformamide.
To create a library of analogues, the thiophene ring itself can be functionalized prior to the amidation step. Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. e-bookshelf.de The reactivity of thiophene towards electrophilic substitution is greater than that of benzene (B151609). numberanalytics.com
When the C2 position is occupied by an electron-withdrawing group like a carboxylic acid, electrophilic attack is generally directed to the C5 and sometimes the C4 positions. researchgate.net
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a halogen at the 5-position of thiophene-2-carboxylic acid. researchgate.net
Nitration: Nitration of the thiophene ring can be accomplished using a mixture of nitric and sulfuric acids, typically yielding the 5-nitro derivative. numberanalytics.com
Friedel-Crafts Acylation: This reaction, using an acyl chloride and a Lewis acid catalyst, can introduce an acyl group onto the ring, predominantly at the 5-position. numberanalytics.com
These functionalized thiophene-2-carboxylic acids can then be used in the amidation reaction described in section 2.2.1, providing a divergent route to a wide array of analogues substituted on the thiophene moiety.
The precursor 2-phenoxyethylamine is most commonly synthesized via the Williamson ether synthesis . wikipedia.orgyoutube.com This reaction involves the Sₙ2 displacement of a halide by a phenoxide ion. masterorganicchemistry.com
The standard procedure involves:
Deprotonation of phenol using a suitable base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form the sodium phenoxide nucleophile.
Reaction of the phenoxide with an electrophile like 2-chloroethylamine or 2-bromoethylamine. To avoid self-condensation of the amino-halide, it is often used as its hydrochloride salt, with a sufficient amount of base to neutralize both the phenol and the amine salt.
The reaction is typically performed in a polar aprotic solvent like DMF or acetone (B3395972) to facilitate the Sₙ2 mechanism.
Derivatization Strategies for this compound Analogues
Derivatization is key to exploring the structure-activity relationships (SAR) of a parent compound. For this compound, modifications can be introduced on the thiophene ring, the phenoxy group, or the ethyl linker.
Studies on various thiophene-2-carboxamide derivatives have provided insights into these effects.
| Substituent Type | Position(s) | Example Groups | Observed Effects on Analogues |
| Electron-Donating (EDG) | 3- or 5- | -NH₂, -OH, -OCH₃, -CH₃ | Can increase antioxidant and antibacterial activity. The amino group, in particular, has been shown to be more potent than hydroxyl or methyl groups in certain series. nih.gov A methoxy (B1213986) group can also enhance biological activity compared to less donating groups. nih.gov |
| Electron-Withdrawing (EWG) | 5- | -Cl, -Br | Halogenation at the 5-position is a common strategy in medicinal chemistry. 5-bromo substitution on thiophene scaffolds has been linked to potent cytotoxic effects in certain anticancer analogues. mdpi.com |
| Aryl Groups | 5- | -Phenyl, -Fluorophenyl | The introduction of an additional aryl ring at the 5-position has been explored in the design of anticancer agents, where the thiophene ring acts as a bioisostere for other aromatic systems. mdpi.com |
These findings suggest that a divergent synthetic approach, starting from a functionalized thiophene-2-carboxylic acid, is a powerful strategy for tuning the properties of the final this compound analogues.
Modifications of the Phenoxyethyl Group
The phenoxyethyl moiety of this compound offers a prime site for chemical modification to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. Alterations to this group can influence lipophilicity, metabolic stability, and interactions with biological targets.
Beyond simple substitution, more complex modifications can be explored. These include the introduction of larger alkyl groups, additional aromatic rings to create biphenyl (B1667301) or naphthyl analogs, or the incorporation of heterocyclic rings. Such changes can probe larger binding pockets and introduce new interaction points. The ether linkage of the phenoxyethyl group is also a target for modification. For example, replacement of the oxygen atom with sulfur to form a thioether or with a methylene (B1212753) group to create a simple alkyl chain can assess the importance of the ether oxygen in biological activity.
The following table outlines potential modifications to the phenoxyethyl group and the rationale behind them:
| Modification Type | Example Substituent/Change | Rationale |
| Aromatic Substitution | -F, -Cl, -Br | Enhance metabolic stability, modulate lipophilicity mdpi.comwikipedia.org |
| -CH₃, -OCH₃ | Alter steric and electronic properties | |
| -CF₃ | Increase lipophilicity and binding affinity wikipedia.org | |
| -CN | Act as a hydrogen bond acceptor sci-hub.box | |
| Chain Extension/Modification | Replacement of phenyl with naphthyl | Explore larger binding pockets |
| Introduction of a second phenyl group (biphenyl) | Increase van der Waals interactions | |
| Ether Linkage Modification | Replacement of -O- with -S- (thioether) | Evaluate the role of the ether oxygen |
| Replacement of -O- with -CH₂- | Increase flexibility and reduce polarity |
These modifications are crucial for developing a comprehensive understanding of the SAR for this class of compounds and for identifying derivatives with improved therapeutic potential.
Isosteric Replacements within the this compound Scaffold
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to improve a compound's properties while retaining its desired biological activity. drughunter.comdrugdesign.org In the this compound scaffold, several key components are amenable to such modifications.
The thiophene ring , a common heterocycle in pharmaceuticals, can be replaced with other five- or six-membered aromatic rings. nih.govnih.gov A furan (B31954) ring, for example, is a classic isostere for thiophene. While maintaining a similar size and shape, the difference in the heteroatom (oxygen vs. sulfur) can affect the electronic distribution and metabolic stability of the molecule. Pyridine or other nitrogen-containing heterocycles can also be used as replacements, introducing a basic center that can alter solubility and form different interactions with target proteins. nih.govyoutube.com
The central amide bond is another critical site for isosteric replacement. While generally stable, amides can be susceptible to enzymatic hydrolysis. Replacing the amide with groups like a sulfonamide, a trifluoroethylamine, or various five-membered heterocyclic rings (e.g., oxadiazole, triazole) can enhance metabolic stability and modulate hydrogen bonding capacity. drughunter.com For instance, a 1,2,4-triazole (B32235) ring can serve as a metabolically stable tertiary amide bioisostere. drughunter.com
The phenoxy group itself is also a candidate for replacement. Bioisosteres for the phenol moiety, such as benzimidazolones, benzoxazolones, or various pyridones, can mimic the hydrogen bonding capabilities of the phenol while offering improved pharmacokinetic profiles. researchgate.net The phenyl ring within the phenoxyethyl group can be substituted with other aromatic systems like pyridine to introduce polarity or with saturated rings like cyclohexane (B81311) to increase the three-dimensional character of the molecule.
The table below summarizes potential isosteric replacements within the this compound scaffold:
| Original Group | Isosteric Replacement(s) | Rationale for Replacement |
| Thiophene Ring | Furan, Pyrrole, Thiazole, Pyridine | Modulate electronics, metabolic stability, and solubility nih.govnih.govnih.gov |
| Amide Linker | Sulfonamide, Trifluoroethylamine, Oxadiazole, Triazole | Enhance metabolic stability, alter H-bonding properties drughunter.com |
| Phenoxy Group | Benzimidazolone, Benzoxazolone, Pyridone | Improve pharmacokinetic properties, mimic H-bonding researchgate.net |
| Phenyl Ring | Pyridine, Cyclohexane | Introduce polarity, increase sp³ character nih.gov |
These isosteric modifications allow for the systematic exploration of chemical space around the parent scaffold, leading to the discovery of analogs with superior drug-like properties.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and its derivatives can be approached using principles of green chemistry to minimize environmental impact and improve efficiency. Traditional amide bond formation often involves the use of stoichiometric coupling reagents that generate significant waste. semanticscholar.orgresearchgate.net Green alternatives focus on catalytic methods, the use of safer solvents, and energy-efficient reaction conditions.
A primary green approach is the direct amidation of thiophene-2-carboxylic acid with 2-phenoxyethanamine. This can be achieved using catalytic amounts of a suitable catalyst, such as boric acid or ceric ammonium (B1175870) nitrate, often under solvent-free conditions or in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG). semanticscholar.orgcbijournal.com
Microwave-assisted synthesis is another powerful green chemistry tool. nih.govtandfonline.commdpi.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields with fewer byproducts compared to conventional heating. tandfonline.com The direct coupling of carboxylic acids and amines under microwave conditions, sometimes without any catalyst, represents a highly efficient and environmentally friendly method for amide bond formation. tandfonline.comacs.org
Enzymatic synthesis offers a highly selective and green route to amides. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation reaction in green solvents like cyclopentyl methyl ether, leading to excellent yields and easy purification. nih.gov This biocatalytic approach avoids the use of harsh reagents and operates under mild conditions.
Furthermore, the development of one-pot synthetic procedures, where multiple reaction steps are carried out in the same vessel, reduces the need for purification of intermediates, saving time, solvents, and energy. acs.org
The table below highlights key green chemistry approaches applicable to the synthesis of this compound:
| Green Chemistry Approach | Description | Advantages |
| Catalytic Direct Amidation | Use of catalysts like boric acid or ceric ammonium nitrate. semanticscholar.org | Reduces waste from stoichiometric reagents, often solvent-free. semanticscholar.orgresearchgate.net |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. nih.govtandfonline.commdpi.com | Shorter reaction times, higher yields, energy efficient. tandfonline.com |
| Enzymatic Synthesis | Use of lipases (e.g., CALB) as biocatalysts. nih.gov | High selectivity, mild reaction conditions, biodegradable catalyst. |
| Solvent Selection | Use of green solvents like water, PEG, or cyclopentyl methyl ether. cbijournal.comnih.gov | Reduced environmental impact and toxicity. |
| One-Pot Synthesis | Combining multiple synthetic steps without isolating intermediates. acs.org | Increased efficiency, reduced solvent use and waste. |
By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and cost-effective.
High-Throughput Synthesis and Combinatorial Libraries of this compound Derivatives
High-throughput synthesis (HTS) and the creation of combinatorial libraries are essential tools in modern drug discovery for rapidly exploring vast chemical space and identifying promising lead compounds. nih.govnih.govwisdomlib.org These approaches are well-suited for the systematic derivatization of the this compound scaffold.
The core synthetic reaction, the amide coupling between a thiophene-2-carboxylic acid derivative and a phenoxyethanamine derivative, is amenable to parallel synthesis techniques. By utilizing a matrix of diverse starting materials, large libraries of compounds can be generated efficiently. For example, a set of substituted thiophene-2-carboxylic acids can be reacted with a collection of substituted 2-phenoxyethanamines in a multi-well plate format.
To facilitate high-throughput synthesis, solid-phase organic synthesis (SPOS) can be employed. In this approach, either the thiophene-2-carboxylic acid or the 2-phenoxyethanamine can be attached to a solid support (e.g., a resin bead). The reaction is then carried out by treating the resin-bound starting material with the other reactant in solution. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away, and the final product is cleaved from the resin in a pure form.
The development of robust and high-yielding one-pot synthetic methods is also crucial for building combinatorial libraries. acs.org A one-pot synthesis that allows for the sequential introduction of different substituents onto the thiophene ring, for instance, would significantly increase the structural diversity of the resulting library from simple, readily available starting materials. acs.org
The table below outlines a strategy for building a combinatorial library based on the this compound scaffold:
| Building Block | Diversity Elements (Examples) | Rationale for Inclusion |
| Thiophene-2-carboxylic acid | - Halogenated derivatives- Alkyl-substituted derivatives- Other heterocyclic carboxylic acids | To probe electronic and steric effects on the thiophene core. |
| 2-Phenoxyethanamine | - Substituted phenoxy groups (e.g., -F, -Cl, -OCH₃)- Different linker lengths (e.g., phenoxypropanamine)- Bioisosteric replacements of the phenyl ring | To explore the binding pocket and modulate pharmacokinetic properties. |
The resulting libraries of this compound derivatives can then be screened in high-throughput biological assays to identify compounds with desired activities, accelerating the drug discovery process. cam.ac.uk
Computational and Theoretical Investigations of N 2 Phenoxyethyl Thiophene 2 Carboxamide
Quantum Chemical Calculations for N-(2-phenoxyethyl)thiophene-2-carboxamide
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. These computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, can provide insights into electronic structure, molecular geometry, and reactivity. However, specific studies applying these methods to this compound are not available in the current body of scientific literature.
An analysis of the electronic structure of this compound would typically involve the examination of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. Molecular electrostatic potential (MEP) maps would further illustrate the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. Without dedicated research on this specific compound, no data on its HOMO-LUMO gap or a detailed description of its molecular electrostatic potential can be provided.
Conformational analysis is performed to identify the most stable three-dimensional arrangements of a molecule, known as its conformers. By calculating the potential energy surface of the molecule as a function of its rotatable bonds, researchers can locate the global and local energy minima, which correspond to the most probable conformations. For this compound, this would involve studying the rotation around the single bonds connecting the thiophene (B33073) ring, the carboxamide group, the ethyl linker, and the phenoxy group. Regrettably, no such conformational analysis has been published for this specific molecule.
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug targets and predicting the strength of the interaction.
Virtual screening involves docking a library of compounds into the binding site of a known protein target or, conversely, docking a single compound into the binding sites of numerous proteins to identify potential biological targets. For this compound, such studies have not been reported. Identifying potential protein targets would require large-scale screening against a database of protein structures, a research endeavor that has not been undertaken or published for this compound.
Once a potential protein target is identified, molecular docking can be used to predict the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). This prediction helps to rank potential drug candidates. The absence of identified protein targets for this compound means that no binding affinity predictions are available.
Molecular Dynamics Simulations of this compound in Biological Systems
Molecular dynamics (MD) simulations provide detailed information about the behavior of a molecule over time at an atomic level. An MD simulation of this compound, likely in a solvated environment or complexed with a protein, would offer insights into its conformational flexibility, interactions with its environment (e.g., water molecules), and the stability of its potential binding to a biological target. The execution of such simulations is contingent on prior knowledge of a relevant biological target and binding mode, which, as stated, is currently lacking in the scientific literature. Therefore, no molecular dynamics simulation studies for this compound have been published.
Ligand Stability and Conformational Changes in Solution
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. For this compound, understanding its preferred conformations and the energy barriers between them is crucial. Computational methods, particularly Density Functional Theory (DFT), are widely used to explore the conformational landscape and electronic properties of thiophene-2-carboxamide derivatives. nih.gov
Studies on related thiophene-2-carboxamide structures reveal several key features that dictate their stability and shape. DFT calculations are employed to optimize molecular geometries and determine parameters such as bond lengths, bond angles, and dihedral angles. nih.gov For the thiophene-2-carboxamide core, a significant conformational question involves the relative orientation of the thiophene ring and the amide group. Research on analogous compounds has identified multiple stable conformers. researchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. nih.govmdpi.com For instance, some substituted thiophene carboxamide derivatives have been shown to possess low HOMO-LUMO gaps, indicating higher reactivity. mdpi.com
Table 1: Key Computational Descriptors for Thiophene-2-Carboxamide Derivatives
| Parameter | Description | Significance | Reference |
| Dihedral Angles | Define the rotation around single bonds, determining the 3D shape. | Key to understanding the relative orientation of the thiophene and phenoxy rings. | nih.gov |
| HOMO-LUMO Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. | nih.govmdpi.com |
| Intramolecular H-Bonds | Non-covalent bonds formed within the same molecule. | Can lock the molecule into a specific, rigid conformation, reducing flexibility. | nih.gov |
| Electrostatic Potential (ESP) | Maps the charge distribution on the molecular surface. | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. | nih.gov |
Protein-Ligand Complex Dynamics
Once a ligand binds to a protein, the resulting complex is not static. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide a detailed view of the stability of the protein-ligand complex and the nature of their interactions. nih.gov
For thiophene-carboxamide derivatives, MD simulations have been used to assess the stability of their complexes with target proteins. mdpi.comnih.gov A typical simulation runs for a timescale of nanoseconds (ns), tracking the trajectory of the ligand within the protein's binding site. nih.gov A key metric for analyzing these simulations is the Root Mean Square Deviation (RMSD). The RMSD measures the average distance between the atoms of the simulated structure and a reference structure (usually the initial docked pose). A low and stable RMSD value over the course of the simulation (e.g., less than 3 Å) suggests that the ligand remains tightly bound in a stable conformation within the binding pocket. nih.gov
These simulations also reveal the specific interactions that maintain the complex, such as hydrogen bonds and hydrophobic interactions. For example, studies on similar compounds have shown that the thiophene ring can participate in π-cationic interactions with charged amino acid residues, while the carboxamide group is often involved in crucial hydrogen bonds. nih.gov Analysis of these dynamic interactions is critical for understanding the structural basis of a ligand's biological activity. nih.gov A study on a new N-aryl-N-alkyl-thiophene-2-carboxamide compound demonstrated its ability to enhance the dynamics and function of the SERCA2a Ca²⁺-ATPase. nih.gov
Table 2: Typical Output from Molecular Dynamics Simulations of Ligand-Protein Complexes
| Metric | Description | Implication for Stability | Reference |
| RMSD | Root Mean Square Deviation of ligand and protein atoms over time. | A low, stable RMSD indicates a stable binding pose and a compact complex. | nih.gov |
| Hydrogen Bonds | Number and duration of hydrogen bonds between ligand and protein. | Persistent hydrogen bonds are key anchors for the ligand in the binding site. | mdpi.com |
| Interaction Energy | The calculated energy of binding between the protein and the ligand. | Provides an estimate of the binding affinity. | acs.org |
| Conformational Changes | Fluctuations in the structure of both the ligand and protein side chains. | Reveals the flexibility of the complex and any induced-fit effects. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a series of analogues of this compound, a QSAR model could be developed to predict their potency and guide the design of new, more active molecules.
The development of a QSAR model involves several steps. First, a dataset of structurally related compounds with experimentally measured biological activity is required. researchgate.net For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Electronic properties: (e.g., partial charges, dipole moment)
Steric properties: (e.g., molecular volume, surface area)
Hydrophobic properties: (e.g., LogP)
Topological properties: (e.g., connectivity indices)
Using statistical techniques like multiple linear regression or machine learning algorithms, an equation is generated that correlates a selection of these descriptors with the observed biological activity. researchgate.netnih.gov The predictive power of the resulting model is rigorously tested using internal and external validation methods to ensure its robustness. researchgate.net A successful QSAR model can then be used to predict the activity of novel, unsynthesized analogues, saving time and resources in the drug discovery process. researchgate.net While no specific QSAR model for this compound has been published, studies on structurally similar carboxamides have demonstrated the utility of this approach. researchgate.netnih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptor | Property Encoded | Reference |
| 0D | Molecular Weight | Size | researchgate.net |
| 1D | LogP (octanol-water partition coefficient) | Lipophilicity/Hydrophobicity | researchgate.net |
| 2D | Topological Polar Surface Area (TPSA) | Polarity, hydrogen bonding capacity | mdpi.com |
| 3D | Molecular Volume | Steric bulk/shape | nih.gov |
Pharmacophore Modeling for this compound Series
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Pharmacophore modeling is a powerful tool in drug design used for virtual screening to identify new chemical scaffolds and to understand structure-activity relationships (SAR). nih.gov
A pharmacophore model for the this compound series would identify the key chemical features responsible for their biological activity. Based on the structure of the parent molecule, a hypothetical pharmacophore could include:
A hydrogen bond acceptor: The oxygen atom of the carboxamide group.
A hydrogen bond donor: The nitrogen atom of the carboxamide group. researchgate.net
Two aromatic rings: The thiophene ring and the phenoxy ring, which can engage in π-π stacking or hydrophobic interactions.
A hydrophobic feature: The ethyl linker connecting the amide and the phenoxy group.
This model can be generated in two primary ways: ligand-based or structure-based. nih.gov A ligand-based model is built by superimposing a set of active molecules and extracting their common chemical features. A structure-based model is derived directly from the known 3D structure of the ligand-protein complex, mapping the key interaction points in the binding site. nih.gov Once created, the pharmacophore model serves as a 3D query to search large chemical databases for other molecules that match the required features, potentially leading to the discovery of novel active compounds.
Table 4: Potential Pharmacophoric Features of the this compound Scaffold
| Feature | Potential Chemical Group | Type of Interaction | Reference |
| Hydrogen Bond Acceptor (HBA) | Carboxamide Oxygen (C=O) | Hydrogen bonding with donor groups on the protein (e.g., NH from backbone or side chains). | nih.gov |
| Hydrogen Bond Donor (HBD) | Carboxamide Nitrogen (N-H) | Hydrogen bonding with acceptor groups on the protein (e.g., C=O from backbone or side chains). | researchgate.net |
| Aromatic Ring (AR) | Thiophene Ring | π-π stacking, hydrophobic interactions, or π-cation interactions with aromatic or charged residues. | nih.gov |
| Aromatic Ring (AR) | Phenoxy Ring | π-π stacking or hydrophobic interactions, often with solvent-exposed regions. | nih.gov |
| Hydrophobic (HY) | Ethyl Linker | van der Waals and hydrophobic interactions within the binding pocket. | nih.gov |
Mechanistic Biological Studies of this compound
A comprehensive search of scientific literature and databases has revealed a significant lack of available information regarding the mechanistic biological studies of the specific chemical compound this compound. Consequently, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.
The initial research strategy aimed to identify in vitro and in silico data on the compound's interactions with various biological targets. This included planned searches for its receptor binding profile at G-Protein Coupled Receptors (GPCRs), its modulatory effects on ligand-gated ion channels, and any potential agonistic or antagonistic activity at nuclear receptors. Furthermore, the investigation intended to uncover details about its enzyme inhibition kinetics, including specific enzyme targets, substrate selectivity, and the nature of its inhibitory action (reversible vs. irreversible).
Despite a thorough search using multiple queries related to these topics, no specific studies or datasets for this compound were found. The search results did yield information on broader classes of related compounds, such as thiophene-2-carboxamide derivatives, which have been investigated for their potential as enzyme inhibitors, particularly of nitric oxide synthase and IKK-2, or as ligands for opioid receptors. nih.govgoogle.comtmu.edu.tw However, this information is not directly applicable to the specific compound and does not provide the detailed mechanistic data required by the user's outline.
Without any dedicated research on this compound, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. The creation of data tables and detailed research findings, as specifically requested, is unachievable in the absence of primary research data.
Therefore, while the provided outline presents a structured approach to detailing the biological mechanisms of a chemical compound, the foundational scientific information necessary to populate these sections for this compound is currently unavailable in the public domain. Further experimental research on this specific molecule would be required to generate the data needed to fulfill the user's request.
Mechanistic Biological Studies of N 2 Phenoxyethyl Thiophene 2 Carboxamide
Cellular Pathway Modulation by Thiophene (B33073) Carboxamide Derivatives (in vitro)
The in vitro evaluation of thiophene carboxamide derivatives has pointed towards their ability to interfere with crucial cellular pathways, leading to outcomes such as inhibited cell proliferation and induction of apoptosis.
Research into various thiophene carboxamide derivatives suggests their involvement in disrupting key signaling cascades. For instance, some thiophene-2-carboxamides bearing aryl substituents have demonstrated potential inhibition of protein tyrosine phosphatase 1B (PTP1B) nih.gov. PTP1B is a critical negative regulator in insulin (B600854) and leptin signaling pathways, and its inhibition can have significant metabolic and anti-cancer implications.
Furthermore, studies on other derivatives have indicated an impact on pathways related to cell survival and apoptosis. For example, the suppression of Bcl-2, an anti-apoptotic protein, has been observed with certain 2-bromo-5-substituted thiophenes, which would favor the induction of programmed cell death mdpi.com. The activation of caspases, which are key executioners of apoptosis, has also been noted. Specifically, activation of caspase-3, -8, and -9 has been reported for some derivatives, suggesting engagement of both intrinsic and extrinsic apoptotic pathways mdpi.com.
While direct, comprehensive studies on global gene expression alterations by a specific thiophene carboxamide are not detailed in the available literature, the observed phenotypic changes in cellular models imply underlying changes in gene regulation. For instance, the modulation of proteins like Bcl-2 suggests that the expression of the BCL2 gene could be downregulated by certain derivatives mdpi.com. Future research employing techniques like RNA sequencing (RNA-Seq) would be necessary to systematically identify the full spectrum of gene expression changes induced by these compounds.
A variety of cellular assays have been employed to elucidate the mechanisms of action of thiophene carboxamide derivatives. These assays are fundamental in understanding the cellular response to these compounds.
| Assay Type | Purpose | Example Findings for Thiophene Carboxamide Derivatives | Reference |
| Cytotoxicity/Antiproliferative Assays (e.g., MTS, MTT) | To determine the concentration at which a compound inhibits cell growth by 50% (IC50). | Various derivatives show significant antiproliferative effects against cancer cell lines like Hep3B, A375, HT-29, and MCF-7. nih.govnih.gov | |
| Caspase Activity Assays (e.g., Caspase-3/7 Glo) | To measure the activation of executioner caspases, indicating apoptosis induction. | Increased caspase-3/7 activity observed in cancer cells treated with certain derivatives. nih.gov | |
| Mitochondrial Membrane Potential Assays (e.g., JC-1) | To assess mitochondrial integrity, as a loss of potential is an early marker of apoptosis. | Mitochondrial depolarization has been noted as a mechanism of action for some compounds. nih.gov | |
| Reactive Oxygen Species (ROS) Assays (e.g., DCFDA) | To measure the levels of intracellular ROS, which can be involved in signaling and cell death. | Some derivatives have been shown to decrease ROS production in cancer cells. nih.gov | |
| Immunofluorescence Imaging | To visualize the localization and expression of specific proteins within the cell. | Used to observe cellular changes and protein localization following treatment. nih.gov | |
| Cell Cycle Analysis (e.g., Flow Cytometry) | To determine the effect of a compound on the progression of cells through the different phases of the cell cycle. | Some derivatives have been shown to cause cell cycle arrest. nih.gov |
These assays collectively provide a picture of the cellular consequences of treatment with thiophene carboxamide derivatives, pointing towards mechanisms involving the induction of apoptosis and inhibition of cell proliferation.
Macromolecular Target Identification and Validation (in vitro)
Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. For the broader class of thiophene carboxamides, several potential targets have been suggested based on indirect evidence, and modern techniques offer a path to definitive identification and validation.
Affinity chromatography coupled with proteomics is a powerful, unbiased method for identifying the direct binding partners of a small molecule within the cellular proteome. nih.govresearchgate.net This approach typically involves immobilizing the compound of interest (the "bait") onto a solid support, such as beads. A cellular lysate is then passed over these beads, and proteins that bind to the compound are captured. These proteins can then be eluted and identified using mass spectrometry.
For a compound like N-(2-phenoxyethyl)thiophene-2-carboxamide, this would involve synthesizing a derivative with a linker for attachment to the chromatography matrix, ensuring that this modification does not significantly alter its biological activity. nih.gov While specific applications of this technique to this compound have not been reported, it remains a gold-standard method for target discovery. nih.gov
Once potential protein targets are identified, for instance through proteomics, it is crucial to validate that the interaction with this target is responsible for the observed biological effects. The CRISPR/Cas9 gene editing technology is a revolutionary tool for such validation. nih.govnabea.pub
By using CRISPR/Cas9, researchers can precisely edit the genome of cells to either knock out the gene encoding the putative target protein or introduce specific mutations. nih.gov If the cells lacking the target protein become resistant to the compound, it provides strong evidence that this protein is indeed the relevant target.
| CRISPR/Cas9 Application | Description | Relevance for Thiophene Carboxamides |
| Gene Knockout | The gene encoding the putative target protein is permanently inactivated. | If cells with the knockout are no longer sensitive to the compound, it validates the target. |
| Gene Knock-in of Mutations | Specific mutations can be introduced into the target gene. This can be used to test if the compound binds to a specific site on the protein. | If a mutation in the predicted binding site confers resistance, it provides high-resolution validation of the binding interaction. |
| CRISPR Interference (CRISPRi) | The expression of the target gene is repressed without altering the DNA sequence. | A reversible way to test the effect of reduced target protein levels on compound sensitivity. |
| CRISPR Activation (CRISPRa) | The expression of the target gene is increased. | Can be used to see if overexpression of the target sensitizes cells to the compound. |
The application of CRISPR/Cas9 technology would be an essential step in rigorously validating any putative targets of this compound identified through screening methods. nabea.pub
No Mechanistic Biological Studies Found for this compound
Despite a comprehensive search of available scientific literature, no specific mechanistic biological studies elucidating the molecular-level activity of the chemical compound this compound have been identified.
Extensive database searches were conducted to locate research pertaining to the molecular mechanisms, enzyme inhibition, receptor binding, or cellular assay results for this compound. These inquiries did not yield any published papers, patents, or other scholarly articles containing the requested detailed research findings or data suitable for creating the specified data tables.
While the broader class of thiophene-2-carboxamide derivatives has been the subject of various scientific investigations—exploring their potential as antioxidant, antibacterial, and anticancer agents—this body of research does not extend to the specific molecular activity of this compound. The existing literature focuses on other analogues within the thiophene-2-carboxamide family, often detailing their synthesis and general biological effects without providing in-depth mechanistic insights at the molecular level for the specific compound .
Consequently, the section on the "Elucidation of this compound Activity at the Molecular Level" cannot be populated with the required scientifically accurate content and data tables as no such information appears to be publicly available. Further research would be necessary to determine the specific biological and molecular activities of this compound.
Structure Activity Relationship Sar Analyses of N 2 Phenoxyethyl Thiophene 2 Carboxamide Derivatives
Impact of Thiophene (B33073) Ring Substitutions on Biological Activity
The thiophene ring, a sulfur-containing heterocycle, is a common pharmacophore in medicinal chemistry due to its ability to engage in various biological interactions. mdpi.com Modifications to this ring in thiophene-2-carboxamide derivatives have been shown to significantly alter their biological profiles, including their antioxidant and antibacterial activities. nih.gov
Research on a series of 3-substituted thiophene-2-carboxamide derivatives has demonstrated that the nature of the substituent at the 3-position plays a pivotal role in determining the compound's potency. For instance, derivatives bearing a 3-amino group have been found to exhibit greater antioxidant and antibacterial activity compared to those with 3-hydroxy or 3-methyl substitutions. nih.gov This suggests that the electronic properties and hydrogen-bonding capacity of the substituent are key determinants of activity. The presence of an amino group can contribute to enhanced biological effects, potentially through increased interaction with target biomolecules. nih.gov
Table 1: Impact of 3-Substituent on the Biological Activity of Thiophene-2-Carboxamide Derivatives nih.gov
| 3-Substituent | Antioxidant Activity (% Inhibition) | Antibacterial Activity (% Inhibition vs. S. aureus) |
| -NH₂ | 46.9 - 62.0 | 40.0 - 83.3 |
| -OH | 28.4 - 54.9 | 20.0 - 70.8 |
| -CH₃ | 12.0 - 22.9 | No activity to 47.8 |
Role of the Amide Linker in Ligand-Target Interactions
The amide linker in N-(2-phenoxyethyl)thiophene-2-carboxamide is a critical structural element that connects the thiophene and phenoxyethyl moieties. Its primary role is to correctly orient these two fragments in the binding site of a biological target. The hydrogen bonding capabilities of the amide N-H and carbonyl oxygen are often crucial for anchoring the ligand to the target protein.
Moreover, the atoms of the amide group can act as hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the active site of a protein. The importance of this was highlighted in studies where the amide linkage was found to be essential for the binding of thiophene derivatives to their targets. nih.gov
Influence of Phenoxyethyl Moiety Modifications on Potency and Selectivity
The phenoxyethyl moiety of this compound offers a large surface for modification, allowing for the fine-tuning of the compound's pharmacokinetic and pharmacodynamic properties. Substitutions on the phenyl ring can significantly impact potency and selectivity.
Furthermore, the substitution pattern on the phenyl ring can influence the molecule's ability to form favorable interactions within the binding pocket of a target. For instance, a methoxy (B1213986) group on the aryl ring of certain thiophene-2-carboxamide derivatives was found to be beneficial for antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov This highlights the importance of exploring a variety of substituents with different electronic and steric properties to optimize the biological activity profile.
Table 2: Effect of Phenyl Ring Substituents on the Activity of Thieno[2,3-b]pyridine-2-carboxamide Derivatives mdpi.com
| Phenyl Ring Substituent | Relative FOXM1 Inhibitory Activity |
| -CN | High |
| -NO₂ | Moderate to High |
| -CF₃ | Moderate |
| -Halogen | Low to Moderate |
Exploration of Stereochemical Contributions to this compound Activity
The concept of stereochemistry is fundamental in drug design, as different stereoisomers of a chiral molecule can exhibit vastly different biological activities. While the parent this compound is achiral, the introduction of chiral centers, for instance, by substitution on the ethyl linker or the phenoxy group, would result in stereoisomers.
Although specific studies on the stereochemistry of this compound are not extensively reported, the principle of Easson-Stedman hypothesis suggests that a three-point interaction with a chiral receptor is necessary for stereospecificity. Therefore, if the target protein has a chiral binding pocket, it is likely that one enantiomer of a chiral derivative would show higher potency than the other.
Advanced Analytical Techniques for N 2 Phenoxyethyl Thiophene 2 Carboxamide Research
Crystallography and X-ray Diffraction for Solid-State Structure Determination
Crystallography, particularly single-crystal X-ray diffraction, stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule in its solid state. Such data is invaluable for understanding the compound's intrinsic structural preferences and for computational modeling studies, including molecular docking.
For thiophene-2-carboxamide derivatives, X-ray diffraction studies have revealed key structural features. For instance, the analysis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide has provided detailed insights into its molecular geometry. researchgate.net These studies often highlight the planarity of the thiophene (B33073) rings and the orientation of the carboxamide linker, which are crucial for receptor binding. The crystal packing is also elucidated, revealing intermolecular interactions such as hydrogen bonding and π-stacking that stabilize the crystal lattice.
In a study of N-glycosyl-thiophene-2-carboxamides, X-ray crystal structural analysis demonstrated that the pyranose rings adopt a characteristic 4C1 conformation. nih.gov The investigation also revealed a predominant Z-anti structure concerning the anomeric torsion angle (H1-C1-N-H), which ranged from -168.2° to -175.0°. nih.gov Furthermore, in three of the isomers, the carbonyl oxygen and the sulfur atom of the thiophene ring were found to be in an s-cis conformation. nih.gov For a 3-alkynyl derivative, a notable intramolecular hydrogen bond was observed between the NH group and the acetylene (B1199291) moiety. nih.gov
Similarly, the crystal structure of N-(2-Nitrophenyl)thiophene-2-carboxamide showed two molecules in the asymmetric unit, with the dihedral angles between the benzene (B151609) and thiophene rings being 13.53(6)° and 8.50(5)°. nih.gov An intramolecular N-H···O hydrogen bond was identified in each molecule, creating an S(6) ring motif. nih.gov The crystal packing was characterized by weak C-H···O and C-H···S interactions. nih.gov
These crystallographic data are fundamental for structure-activity relationship (SAR) studies, providing a solid foundation for the rational design of new derivatives with improved biological activities.
| Compound | Key Crystallographic Findings | Reference |
| N-glycosyl-thiophene-2-carboxamides | Pyranose ring in 4C1 conformation; Z-anti structure predominant; s-cis conformation of carbonyl oxygen and thiophene sulfur in some isomers. | nih.gov |
| N-(2-Nitrophenyl)thiophene-2-carboxamide | Two molecules in asymmetric unit with different dihedral angles between rings; intramolecular N-H···O hydrogen bond forming an S(6) ring motif. | nih.gov |
Advanced Biophysical Techniques for Ligand-Target Interactions (in vitro)
Understanding how a potential drug molecule interacts with its biological target is crucial for its development. Advanced biophysical techniques provide quantitative data on these interactions, including binding affinity, thermodynamics, and kinetics.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. google.com By titrating a ligand into a solution containing its target molecule, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. acs.orgmdpi.com This information is critical for understanding the driving forces behind the binding process.
In the context of thiophene-2-carboxamide derivatives, ITC has been employed to characterize their interaction with biological targets. For example, a study on N-(1-hydroxy-1,3-dihydrobenzo[c] researchgate.netnih.govoxaborol-6-yl)thiophene-2-carboxamide derivatives as potential inhibitors of mycobacterial leucyl-tRNA synthetase (LeuRS) utilized ITC to conduct an extensive SAR study. The results indicated that halogen substitution (Cl/Br) at position 4 of the benzoxaborole moiety enhanced the affinity for the Mtb LeuRS editing domain. Such thermodynamic data is instrumental in optimizing the lead compounds for improved potency.
Another study investigating small molecule modulators of DnaK, including N-substituted thiophene-2-carboxamides, also employed ITC to characterize the binding of these compounds to the target protein. nih.gov
| Technique | Application Example | Key Findings | Reference |
| Isothermal Titration Calorimetry (ITC) | Interaction of N-(1-hydroxy-1,3-dihydrobenzo[c] researchgate.netnih.govoxaborol-6-yl)thiophene-2-carboxamide derivatives with Mtb LeuRS. | Halogen substitution on the benzoxaborole ring enhances binding affinity. | |
| Isothermal Titration Calorimetry (ITC) | Binding of N-substituted thiophene-2-carboxamides to DnaK. | Characterization of ligand-protein binding thermodynamics. | nih.gov |
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. google.com It provides kinetic data on the association (kon) and dissociation (koff) rates of a ligand binding to a target immobilized on a sensor chip. The equilibrium dissociation constant (KD) can then be calculated from the ratio of these rates (koff/kon). researchgate.net
The application of SPR has been documented in the study of thiophene-2-carboxamide derivatives. A patent for 4-( researchgate.netnih.govnih.govtriazolo[1,5-a]pyridin-6-yl)thiophene-2-carboxamide derivatives describes the use of SPR to characterize the interaction of these small molecules with the immobilized DLK protein. researchgate.net This analysis was crucial for determining the KD, as well as the kinetic parameters of the interaction. researchgate.net
In another instance, SPR was part of a suite of techniques used to investigate a novel class of DNA gyrase inhibitors that included thiophene-2-carboxamide derivatives. Furthermore, fragment-based ligand discovery (FBLD) using SPR was employed to identify small molecule fragments, including a thiophene-2-carboxamide derivative, that bind to the P-stalk binding pocket of ricin A subunit (RTA). nih.gov
| Technique | Application Example | Parameters Determined | Reference |
| Surface Plasmon Resonance (SPR) | Interaction of 4-( researchgate.netnih.govnih.govtriazolo[1,5-a]pyridin-6-yl)thiophene-2-carboxamide derivatives with DLK protein. | Equilibrium dissociation constant (KD), association rate (kon), dissociation rate (koff). | researchgate.net |
| Surface Plasmon Resonance (SPR) | Investigation of novel DNA gyrase inhibitors including thiophene-2-carboxamide derivatives. | Binding affinity and kinetics. | |
| Surface Plasmon Resonance (SPR) | Fragment-based ligand discovery for ricin A subunit (RTA) inhibitors. | Identification of binding fragments. | nih.gov |
Fluorescence spectroscopy is a versatile technique that can be used to study ligand-protein binding. Changes in the fluorescence properties of a protein (e.g., tryptophan fluorescence) or a fluorescently labeled ligand upon binding can provide information about the binding affinity and the microenvironment of the binding site.
The binding of metal complexes of a thiophene-2-carboxamide derivative, specifically N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, to bovine serum albumin (BSA) has been investigated using fluorescence, synchronous, and 3D fluorescence spectroscopy. researchgate.net These studies demonstrated a strong interaction between the complexes and BSA, which was determined to occur via a static quenching mechanism. researchgate.net Such analyses are valuable for understanding the pharmacokinetics of a potential drug, as binding to serum albumins can significantly affect its distribution and half-life in the body.
| Technique | Application Example | Key Findings | Reference |
| Fluorescence Spectroscopy | Binding of metal complexes of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide to Bovine Serum Albumin (BSA). | Strong interaction with BSA via a static quenching mechanism. | researchgate.net |
Exploratory Preclinical Research Applications of N 2 Phenoxyethyl Thiophene 2 Carboxamide
N-(2-phenoxyethyl)thiophene-2-carboxamide as a Chemical Probe for Biological Systems
Currently, there is no publicly available scientific literature detailing the use of this compound as a chemical probe for biological systems. Research in this area would typically involve the synthesis of the compound and its subsequent use to interact with and elucidate the function of specific biological targets, such as proteins or enzymes. However, no such studies have been reported for this specific molecule.
Utility in Target Validation Studies (in vitro/ex vivo)
There are no published in vitro or ex vivo studies that utilize this compound for target validation purposes. While the broader class of thiophene-2-carboxamides has been investigated for their interactions with various biological targets, specific data on the inhibitory or binding activity of this compound against any particular biological target is not available in the current scientific literature.
Lead Compound Identification in Drug Discovery Research Pipelines
The scientific literature does not identify this compound as a lead compound in any drug discovery pipeline. Although thiophene-2-carboxamide derivatives are recognized as a scaffold of interest in medicinal chemistry for developing new therapeutic agents, there are no specific reports of this compound being singled out for optimization or further development as a potential drug candidate. nih.gov
Development of this compound for In Vitro Assay Development
There is no information available regarding the use of this compound in the development of in vitro assays. Such applications would typically involve using the compound as a reference standard, a positive control, or a tool to probe the mechanics of a newly developed biological or biochemical assay. No such utility has been described for this compound.
Investigative Tools for Understanding Disease Mechanisms
No research has been published that employs this compound as an investigative tool to understand the mechanisms of any disease. While related compounds have been studied to probe disease pathways, for instance in cancer or infectious diseases, the specific contribution or application of this compound in this context remains un-investigated in the available scientific literature. nih.gov
Future Directions and Emerging Research Avenues for N 2 Phenoxyethyl Thiophene 2 Carboxamide
Exploration of Novel Biological Targets for N-(2-phenoxyethyl)thiophene-2-carboxamide
The true therapeutic potential of this compound can only be realized through a comprehensive exploration of its biological targets. While research on this specific molecule is nascent, the activities of related thiophene (B33073) carboxamide derivatives provide a roadmap for future investigations. Analogues have demonstrated inhibitory activity against a range of targets, suggesting that this compound could exhibit similar or novel interactions.
Future research should prioritize screening this compound against a panel of biologically relevant targets. Based on the activities of similar compounds, initial investigations could focus on:
Kinases: Members of the PAN-90806 family of thiophene carboxamides are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. mdpi.com Screening this compound against a broad panel of kinases could uncover novel anti-cancer or anti-inflammatory activities.
Mitochondrial Complex I: Some thiophene carboxamide analogues have been shown to inhibit mitochondrial complex I, leading to antiproliferative effects. mdpi.com Investigating this activity could position the compound as a potential candidate for cancer therapy.
Protein Tyrosine Phosphatase 1B (PTP1B): Inhibition of PTP1B is a validated strategy for the treatment of diabetes and obesity. Thiophene-2-carboxamides bearing aryl substituents have shown cytotoxicity in various cancer cell lines, potentially through PTP1B inhibition. mdpi.com
Sphingomyelin (B164518) Synthase 2 (SMS2): Recently, a novel thiophene carboxamide derivative was identified as a highly potent and selective inhibitor of SMS2, a potential target for dry eye disease. nih.gov This discovery opens up a new and exciting therapeutic area for this class of compounds.
Tubulin: Thiophene carboxamide derivatives have been synthesized as biomimetics of combretastatin (B1194345) A-4 (CA-4), a potent inhibitor of tubulin polymerization. nih.gov Evaluation of this compound for its effects on tubulin dynamics could reveal its potential as an anticancer agent.
A summary of potential biological targets for this compound based on the activity of its analogues is presented in Table 1.
| Potential Biological Target | Therapeutic Area | Rationale based on Analogue Activity | Reference |
| VEGFR-2 | Cancer, Ophthalmology | Potent inhibition by PAN-90806 family. | mdpi.com |
| Mitochondrial Complex I | Cancer | Antiproliferative effects observed in analogues. | mdpi.com |
| PTP1B | Diabetes, Obesity, Cancer | Inhibition by aryl-substituted thiophene-2-carboxamides. | mdpi.com |
| Sphingomyelin Synthase 2 (SMS2) | Dry Eye Disease | Potent and selective inhibition by a novel analogue. | nih.gov |
| Tubulin | Cancer | Biomimetic of the tubulin inhibitor combretastatin A-4. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. harvard.edu These powerful computational tools can accelerate the research process for this compound in several key areas:
Predictive Modeling: ML algorithms, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data from thiophene carboxamide libraries to predict the biological activity of novel derivatives, including this compound. nih.gov This can help prioritize the synthesis and testing of the most promising compounds.
Virtual Screening: High-throughput virtual screening, powered by ML, can be used to screen vast virtual libraries of compounds against potential biological targets. nih.gov This can help identify new targets for this compound and its analogues.
De Novo Design: Generative ML models can be employed to design novel thiophene carboxamide derivatives with optimized properties, such as enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. harvard.edu
Property Prediction: ML models can accurately predict various physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound, aiding in its preclinical development. researchgate.net
The application of these AI and ML techniques will undoubtedly streamline the exploration of this compound's therapeutic potential.
Development of Advanced Delivery Systems for In Vitro or Ex Vivo Applications
The physicochemical properties of this compound, particularly its solubility and stability, will be crucial for its biological evaluation. For in vitro and ex vivo studies, the development of advanced delivery systems may be necessary to ensure its effective and reproducible delivery to target cells and tissues. Aromatic compounds can often present challenges with aqueous solubility. fastercapital.com
Future research in this area could focus on:
Nanoparticle-based Systems: Encapsulating the compound in polymeric nanoparticles or solid lipid nanoparticles can enhance its solubility, protect it from degradation, and facilitate its cellular uptake. nih.gov
Liposomal Formulations: Liposomes can serve as effective carriers for both hydrophilic and lipophilic compounds, improving their stability and bioavailability in cell culture media. nih.gov
Hydrogel Matrices: For sustained-release applications in ex vivo tissue models, incorporating the compound into a biocompatible hydrogel matrix could be a viable strategy. mdpi.com
The choice of delivery system will depend on the specific experimental setup and the biological question being addressed.
Sustainable Synthesis and Biocatalytic Approaches for this compound
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and improve efficiency. dst.gov.in The synthesis of this compound provides an opportunity to explore more sustainable and biocatalytic approaches.
Traditional amide bond formation often relies on harsh reagents and conditions. dst.gov.in Future research should investigate greener alternatives, such as:
Enzymatic Synthesis: The use of enzymes, such as lipases, as biocatalysts for amide bond formation offers a mild and highly selective alternative to chemical methods. nih.gov This approach can reduce the generation of hazardous waste and simplify product purification.
Novel Catalytic Systems: The development and application of reusable solid-supported catalysts, such as activated silica, can promote direct amide bond formation under milder conditions. whiterose.ac.uk
Electrosynthesis: Electrochemical methods for amide synthesis are gaining traction as a sustainable and efficient alternative to traditional chemical processes. rsc.org
By embracing these green chemistry principles, the synthesis of this compound and its analogues can be made more environmentally friendly and cost-effective.
Collaborative Research Initiatives on this compound and its Analogues
The successful development of a new therapeutic agent is a complex and multidisciplinary endeavor that often benefits from collaborative research. indianabiosciences.org To accelerate the investigation of this compound and its analogues, fostering collaborations between different research groups and institutions will be essential.
These collaborations could take various forms:
Academia-Industry Partnerships: Pharmaceutical companies can provide valuable resources and expertise in drug development, while academic institutions can offer deep knowledge in specific biological areas and access to novel technologies. acs.org
Interdisciplinary Consortia: Bringing together experts in medicinal chemistry, biology, pharmacology, computational science, and clinical research can create a synergistic environment for innovation.
Open Innovation Platforms: Sharing data and resources through open innovation platforms can help to avoid duplication of effort and accelerate the discovery of new therapeutic applications for this class of compounds. slideshare.net
A summary of key research areas and potential collaborative efforts is provided in Table 2.
| Research Area | Key Objectives | Potential Collaborators |
| Target Identification and Validation | Identify and validate novel biological targets. | Academic biology labs, CROs with screening capabilities. |
| Lead Optimization | Improve potency, selectivity, and ADMET properties. | Medicinal chemistry groups, computational chemists. |
| Preclinical Development | Evaluate efficacy and safety in relevant models. | Pharmacologists, toxicologists, pharmaceutical companies. |
| Advanced Delivery Systems | Develop formulations for in vitro and ex vivo studies. | Materials scientists, pharmaceutical scientists. |
| Sustainable Synthesis | Develop green and efficient synthetic routes. | Organic chemists with expertise in green chemistry and biocatalysis. |
By pursuing these future directions and fostering a collaborative research environment, the scientific community can unlock the full therapeutic potential of this compound and its analogues, potentially leading to the development of novel medicines for a range of diseases.
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-phenoxyethyl)thiophene-2-carboxamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with phenoxyethylamine. A general protocol includes:
Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or EDCI/HOBt to convert thiophene-2-carboxylic acid to its reactive acyl chloride or active ester.
Amide bond formation : React the activated intermediate with 2-phenoxyethylamine in anhydrous dichloromethane or THF under nitrogen.
Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) or recrystallization.
Characterization :
- NMR : Confirm amide bond formation via disappearance of carboxylic acid proton (~12 ppm) and appearance of NH resonance (~6-8 ppm).
- IR : Validate carbonyl stretch (~1650-1700 cm⁻¹) and NH bending (~1550 cm⁻¹).
- Mass spectrometry : Ensure molecular ion matches theoretical mass (e.g., [M+H]⁺).
Reference: Synthesis protocols from analogous thiophene-2-carboxamide derivatives .
Q. How should researchers handle stability and storage of this compound in laboratory settings?
Methodological Answer:
- Stability : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation.
- Incompatibilities : Avoid strong acids/bases (risk of amide cleavage) and oxidizing agents (risk of thiophene ring degradation).
- Decomposition products : Monitor for CO₂, CO, and sulfur oxides via GC-MS if thermal decomposition is suspected .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for thiophene-2-carboxamide derivatives be resolved?
Methodological Answer: Discrepancies in bond lengths/angles (e.g., amide torsion angles) may arise from polymorphism or refinement errors. To address:
High-resolution data : Collect diffraction data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
Refinement software : Use SHELXL for small-molecule refinement, applying restraints for disordered regions.
Validation tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry elements .
Example: For N-(2-nitrophenyl)thiophene-2-carboxamide, SHELXL refinement achieved an R-factor of 0.047 by resolving rotational disorder in the phenoxy group .
Q. What experimental strategies optimize the pharmacokinetic profile of this compound analogs?
Methodological Answer:
- Brain permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). For analogs with poor blood-brain barrier (BBB) penetration, introduce lipophilic substituents (e.g., halogenation) or reduce hydrogen-bond donors.
- Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to identify sites of oxidative metabolism. Block labile positions (e.g., methyl groups on the thiophene ring).
Reference: FRM-1 (a related thiophene-2-carboxamide) showed enhanced brain retention in rats due to reduced efflux susceptibility (efflux ratio <2 in Caco-2 assays) .
Q. How do substituents on the phenoxyethyl group influence biological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : Introduce –NO₂ or –CF₃ to enhance receptor binding affinity (e.g., urotensin-II receptor antagonists in ).
- Steric effects : Use ortho-substituents (e.g., methyl) to restrict rotational freedom and improve selectivity.
- Assay design : Test analogs in functional assays (e.g., calcium flux for GPCR targets) and correlate with computational docking (AutoDock Vina).
Example: In benzo[b]thiophene-2-carboxamide derivatives, N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl) groups enhanced UT binding affinity by 10-fold .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting cytotoxicity data for thiophene-2-carboxamide derivatives across cell lines?
Methodological Answer:
- Control normalization : Use Z-factor analysis to validate assay robustness.
- Mechanistic studies : Perform RNA-seq or proteomics to identify off-target effects (e.g., kinase inhibition).
- Solubility checks : Confirm compound solubility in assay media via LC-MS quantification to rule out false negatives .
Q. What statistical methods are recommended for analyzing dose-response curves in potency assays?
Methodological Answer:
- Four-parameter logistic model : Fit data using GraphPad Prism to calculate EC₅₀/IC₅₀ values.
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude aberrant replicates.
- Reproducibility : Report Hill slopes and R² values; discrepancies >2 log units suggest assay interference .
Structural and Computational Tools
Q. Which computational methods predict the binding mode of this compound to protein targets?
Methodological Answer:
- Molecular docking : Use Glide (Schrödinger) with OPLS4 force field to model interactions.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å).
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bonds to backbone carbonyls) with MOE .
Safety and Compliance
Q. What PPE and engineering controls are required for handling thiophene-2-carboxamide derivatives?
Methodological Answer:
- Gloves : Nitrile gloves (tested for permeability using ASTM F739).
- Ventilation : Use fume hoods with face velocity ≥0.5 m/s.
- Spill management : Absorb with vermiculite and dispose as hazardous waste (EPA Class D) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
